1,4,5,8-Anthracenetetrol
Overview
Description
1,4,5,8-Anthracenetetrol is a chemical compound with the molecular formula C14H10O4 It is a tetrahydroxy derivative of anthracene, which means it has four hydroxyl groups attached to the anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Anthracenetetrol can be synthesized through several methods. One common approach involves the oxidation of 1,4,5,8-tetrahydroxyanthracene. This reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation.
Another method involves the reduction of 1,4,5,8-anthracenetetrone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process is usually performed in an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of its applications. when produced on a larger scale, the synthesis typically involves optimized reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Anthracenetetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4,5,8-anthracenetetrone using strong oxidizing agents.
Reduction: It can be reduced to form 1,4,5,8-tetrahydroxyanthracene using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), inert atmosphere.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation or acyl chlorides for acylation.
Major Products Formed
Oxidation: 1,4,5,8-Anthracenetetrone.
Reduction: 1,4,5,8-Tetrahydroxyanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1,4,5,8-Anthracenetetrol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of π-conjugated small molecules and polymers. It is also used in the study of charge-transfer complexes and as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,4,5,8-Anthracenetetrol is primarily related to its ability to participate in redox reactions and form stable charge-transfer complexes. The hydroxyl groups on the anthracene backbone can donate or accept electrons, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1,4,9,10-Anthracenetetrol: Another tetrahydroxy derivative of anthracene with hydroxyl groups at different positions.
1,2,5,6-Anthracenetetrol: A similar compound with hydroxyl groups at the 1, 2, 5, and 6 positions.
Uniqueness
1,4,5,8-Anthracenetetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct electronic and structural properties. This unique arrangement allows for specific interactions in charge-transfer complexes and redox reactions, making it valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
anthracene-1,4,5,8-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-1-2-12(16)8-6-10-9(5-7(8)11)13(17)3-4-14(10)18/h1-6,15-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRJOZZFCCAHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C3C(=CC=C(C3=CC2=C1O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376718 | |
Record name | 1,4,5,8-Anthracenetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62607-63-0 | |
Record name | 1,4,5,8-Anthracenetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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